

# Axinysonone A: A Spectroscopic and Analytical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Axinysonone A

Cat. No.: B15595844

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## Introduction

**Axinysonone A** is a sesquiterpenoid natural product first isolated from the marine sponge *Axinyssa isabela*. Its unique aristolane skeleton has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies essential for the identification and characterization of **Axinysonone A**, serving as a vital resource for researchers in natural product chemistry and drug discovery.

## Spectroscopic Data

The structural elucidation of **Axinysonone A** was achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

### Table 1: NMR Spectroscopic Data for Axinysonone A (CDCl<sub>3</sub>)

Position	$^{13}\text{C}$ ( $\delta\text{c}$ , ppm)	$^1\text{H}$ ( $\delta\text{H}$ , ppm, mult., J in Hz)
1	38.9	1.55 (m), 1.65 (m)
2	200.1	
3	125.8	5.85 (s)
4	198.7	
5	50.1	2.60 (d, 10.0)
6	28.1	1.80 (m)
7	34.5	1.60 (m), 1.70 (m)
8	41.9	1.95 (m)
9	49.8	2.10 (m)
10	72.9	4.10 (d, 8.0)
11	29.8	
12	21.9	0.95 (s)
13	28.7	1.10 (s)
14	15.3	0.90 (d, 7.0)
15	21.2	1.20 (s)

Data sourced from Zubía et al., J. Nat. Prod. 2008, 71, 12, 2004-2010.

**Table 2: Mass Spectrometry, IR, and UV-Vis Data for Axinysonsone A**

Technique	Data
HRESIMS	$m/z$ 235.1695 $[\text{M}+\text{H}]^+$ (calcd for $\text{C}_{15}\text{H}_{23}\text{O}_2$ , 235.1698)
IR (film)	$\nu_{\text{max}}$ 3440, 1680, 1610 $\text{cm}^{-1}$
UV (MeOH)	$\lambda_{\text{max}}$ 238 nm ( $\epsilon$ 8000)

Data sourced from Zubía et al., J. Nat. Prod. 2008, 71, 12, 2004-2010.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural elucidation of **Axinyson A**.

## Isolation and Purification

The marine sponge *Axinyssa isabela* was collected and extracted with acetone. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to silica gel column chromatography, followed by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure **Axinyson A**.

## Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer using  $\text{CDCl}_3$  as the solvent. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and referenced to the residual solvent signals ( $\delta\text{H}$  7.26 and  $\delta\text{C}$  77.0). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed using standard Bruker pulse sequences to establish the connectivity of the molecule.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Micromass Q-TOF mass spectrometer to determine the molecular formula of **Axinyson A**.
- **Infrared Spectroscopy:** The IR spectrum was recorded on a PerkinElmer FT-IR Spectrum One spectrometer as a thin film. The absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).
- **UV-Visible Spectroscopy:** The UV-Vis spectrum was obtained on a Beckman Coulter DU 800 spectrophotometer in methanol (MeOH). The maximum absorption wavelength ( $\lambda_{\text{max}}$ ) is reported in nanometers (nm).

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like **Axinysonone A**.

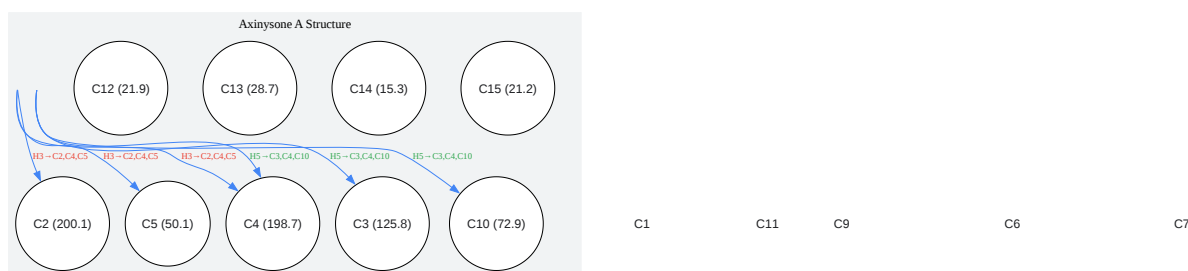


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Caption: Workflow for the isolation and structural elucidation of **Axinysonone A**.

## Key HMBC Correlations for Axinysonone A

This diagram highlights some of the key Heteronuclear Multiple Bond Correlation (HMBC) signals that were crucial in determining the carbon skeleton of **Axinysonone A**.



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Caption: Key HMBC correlations of **Axinysonsone A**.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)